molecular formula C16H13N3OS B12478652 1-[9-methyl-2-(thiophen-2-yl)-9H-imidazo[1,2-a]benzimidazol-3-yl]ethanone

1-[9-methyl-2-(thiophen-2-yl)-9H-imidazo[1,2-a]benzimidazol-3-yl]ethanone

Cat. No.: B12478652
M. Wt: 295.4 g/mol
InChI Key: URULFBIYMLGQNF-UHFFFAOYSA-N
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Description

1-[7-methyl-4-(thiophen-2-yl)-2,5,7-triazatricyclo[6400(2),?]dodeca-1(12),3,5,8,10-pentaen-3-yl]ethanone is a complex organic compound that features a thiophene ring, a triazatricyclo structure, and an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[7-methyl-4-(thiophen-2-yl)-2,5,7-triazatricyclo[640Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These reactions often require specific reagents and conditions, such as sulfur, α-methylene carbonyl compounds, and α-cyano esters for the Gewald reaction, or 1,4-dicarbonyl compounds and phosphorus pentasulfide for the Paal-Knorr synthesis .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[7-methyl-4-(thiophen-2-yl)-2,5,7-triazatricyclo[6.4.0.0(2),?]dodeca-1(12),3,5,8,10-pentaen-3-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ethanone group can be reduced to an alcohol.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the ethanone group can produce the corresponding alcohol .

Mechanism of Action

The mechanism of action of 1-[7-methyl-4-(thiophen-2-yl)-2,5,7-triazatricyclo[6.4.0.0(2),?]dodeca-1(12),3,5,8,10-pentaen-3-yl]ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and targets would require further investigation through experimental studies .

Properties

Molecular Formula

C16H13N3OS

Molecular Weight

295.4 g/mol

IUPAC Name

1-(4-methyl-2-thiophen-2-ylimidazo[1,2-a]benzimidazol-1-yl)ethanone

InChI

InChI=1S/C16H13N3OS/c1-10(20)15-14(13-8-5-9-21-13)17-16-18(2)11-6-3-4-7-12(11)19(15)16/h3-9H,1-2H3

InChI Key

URULFBIYMLGQNF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(N=C2N1C3=CC=CC=C3N2C)C4=CC=CS4

Origin of Product

United States

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